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Abstract

Gozanertinib (TQB3804) is a fourth-generation, orally bioavailable, mutant-selective inhibitor
of the Epidermal Growth Factor Receptor (EGFR).[1] It has demonstrated potent activity
against wild-type EGFR and a range of clinically relevant EGFR mutations, including the third-
generation TKI-resistant C797S mutation.[1][2] This technical guide provides a comprehensive
overview of the target profile and selectivity of Gozanertinib, summarizing key preclinical data.
It includes quantitative biochemical and cellular activity, details on its mechanism of action, and
representative experimental protocols for its evaluation.

Introduction

Targeted therapies, particularly tyrosine kinase inhibitors (TKIs), have transformed the
treatment landscape for non-small cell lung cancer (NSCLC) patients with activating EGFR
mutations. However, the emergence of acquired resistance, notably the T790M and
subsequent C797S mutations, limits the long-term efficacy of earlier generation TKIs.[3]
Gozanertinib is a novel furanopyrimidine-based inhibitor designed to address this challenge by
potently inhibiting EGFR, including the double (L858R/T790M) and triple (e.g.,
Del19/T790M/C797S) mutant forms.[4] It is also reported to be a dual inhibitor of EGFR and
Human Epidermal Growth Factor Receptor 2 (HER2). This guide details the preclinical data
defining its potency and selectivity.
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Target Profile and In Vitro Potency

Gozanertinib's primary targets are wild-type and mutant forms of EGFR. Its inhibitory activity
has been quantified through both enzymatic and cellular assays.

Enzymatic Activity

Gozanertinib demonstrates potent, sub-nanomolar inhibitory activity against clinically
significant EGFR mutations, including the osimertinib-resistant C797S triple mutations. Its
activity against wild-type EGFR is notable, though it shows a degree of selectivity for certain

mutant forms.

Table 1: Gozanertinib (TQB3804) Enzymatic Inhibitory Activity (IC50)

Target Enzyme IC50 (nM)
EGFRd746-750/T790M/C797S 0.46
EGFRL858R/T790M/C797S 0.13
EGFRd746-750/T790M 0.26
EGFRL858R/T790M 0.19
EGFRWT 1.07

| EGFRWT | 15 |

Note: Discrepancies in IC50 values for EGFRWT may be due to different experimental

conditions.

Cellular Activity

The anti-proliferative effects of Gozanertinib have been evaluated in various engineered and
cancer cell lines, confirming its ability to inhibit EGFR-driven cell growth.

Table 2: Gozanertinib (TQB3804) Anti-Proliferative and Phosphorylation Inhibition Activity
(1C50)
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Cell Line EGFR Status Assay Type IC50 (nM)
EGFRd746- . . .
BalF3 Anti-Proliferation 26.8
750/T790MIC797S
EGFRd746-
NCI-H1975 Anti-Proliferation 163
750/T790M/C797S
PC9 EGFRd746-750 Anti-Proliferation 45
A431 EGFRWT Anti-Proliferation 147
HCC827 Not Specified Cell Viability (CC50) 25
H1975 Not Specified Cell Viability (CC50) 620
A431 Not Specified Cell Viability (CC50) 1020

| Ba/F3 | EGFRdA746-750/T790M/C797S | EGFR Phosphorylation | 18.5 |

Selectivity Profile

While Gozanertinib is primarily characterized as a potent EGFR inhibitor, it is also described
as a dual EGFR/HERZ2 inhibitor. Detailed, publicly available data from broad kinase panel

screening, which is essential for a comprehensive understanding of its selectivity against the

human kinome, is limited. The primary focus of available data is on its high potency against

EGFR variants.

Mechanism of Action and Signaling Pathway

Gozanertinib functions as an ATP-competitive inhibitor, occupying the ATP-binding site within

the kinase domain of EGFR. This binding prevents the autophosphorylation of the receptor,

thereby blocking the initiation of downstream signaling cascades critical for tumor cell

proliferation and survival. Preclinical studies have confirmed that Gozanertinib treatment leads

to a dose-dependent reduction in the phosphorylation of EGFR, as well as downstream
effectors such as AKT and ERK.
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Figure 1. Gozanertinib Inhibition of EGFR/HER2 Signaling Pathway.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b15569568?utm_src=pdf-body-img
https://www.benchchem.com/product/b15569568?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Methodologies

This section provides representative protocols for the key assays used to characterize
Gozanertinib. Note: These are generalized procedures, as the specific, detailed protocols from
the primary preclinical studies are not fully available in the public domain.

Enzymatic Kinase Inhibition Assay (Representative
Protocol)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by

a specific kinase.

Click to download full resolution via product page

Figure 2. General Workflow for an In Vitro Kinase Inhibition Assay.

Protocol Steps:

o Reagent Preparation: Prepare assay buffer (e.g., Tris-HCI, MgClz, DTT). Dilute the
recombinant EGFR kinase and substrate (e.g., a synthetic peptide) to their final working
concentrations. Prepare a stock solution of Gozanertinib in DMSO and create a serial
dilution series.

o Assay Reaction: In a 96- or 384-well plate, add the Gozanertinib dilutions. Add the EGFR
kinase to each well and incubate briefly to allow for compound binding.

e Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP (often at
its Km concentration).

 Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a fixed
period (e.g., 30-60 minutes).
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o Detection: Stop the reaction and quantify the phosphorylated substrate. This can be done
using various methods, such as the ADP-Glo™ assay, which measures ADP production via a
luciferase-based reaction, or by measuring the incorporation of radiolabeled phosphate (32P
or 3P) from ATP into the substrate.

o Data Analysis: Plot the percentage of kinase activity inhibition against the logarithm of
Gozanertinib concentration. Fit the data to a four-parameter logistic equation to determine
the 1Cso value.

Cell Viability | Anti-Proliferation Assay (MTS-Based)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability
and proliferation after treatment with the test compound.

Protocol Steps:

e Cell Plating: Seed cells (e.g., NCI-H1975, A431) into a 96-well plate at a predetermined
density (e.g., 5,000 cells/well) and allow them to adhere overnight.

o Compound Treatment: Treat the cells with a serial dilution of Gozanertinib and a vehicle
control (e.g., 0.1% DMSO).

¢ Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a 5%
CO:z2 incubator.

e MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to
each well. This reagent contains a tetrazolium compound that is reduced by metabolically
active cells into a colored formazan product.

¢ Incubation: Incubate for 1-4 hours at 37°C.

o Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a
microplate reader.

» Data Analysis: Normalize the absorbance readings to the vehicle-treated control wells to
calculate the percentage of cell viability. Plot the percent viability against the log of
Gozanertinib concentration to determine the ICso value.
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Western Blot for EGFR Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of EGFR and its
downstream targets, providing direct evidence of target engagement in a cellular context.

Protocol Steps:

e Cell Treatment: Culture cells (e.g., Ba/F3 expressing mutant EGFR) to ~80% confluency.
Serum-starve the cells if necessary, then treat with various concentrations of Gozanertinib
for a specified time (e.g., 2-16 hours).

o Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA
buffer) supplemented with protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.

o SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli
buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel
electrophoresis (SDS-PAGE).

o Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or
nitrocellulose).

e Immunoblotting:

o Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to
prevent non-specific antibody binding.

o Incubate the membrane with primary antibodies specific for the proteins of interest (e.g.,
anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-
ERK, anti-total-ERK, and a loading control like GAPDH or (3-actin) overnight at 4°C.

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody that recognizes the primary antibody.

» Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and
detect the signal using an imaging system. The intensity of the bands corresponds to the
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amount of protein.

Conclusion

Gozanertinib (TQB3804) is a potent, fourth-generation EGFR inhibitor with significant activity
against a wide range of EGFR mutations, including those that confer resistance to previous
generations of TKIs. Its mechanism involves the direct inhibition of EGFR kinase activity,
leading to the blockade of key downstream signaling pathways like PI3K/AKT and
RAS/RAF/MEK/ERK. While its selectivity profile is primarily defined by its high potency against
EGFR variants, it is also reported to inhibit HER2. The preclinical data summarized herein
provide a strong rationale for its ongoing clinical investigation as a promising therapeutic agent
for patients with EGFR-mutated NSCLC. Further disclosure of broad kinome screening data will
be crucial for fully elucidating its selectivity and potential off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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